molecular formula C15H14ClNO3S B2971046 Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate CAS No. 866150-44-9

Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate

Cat. No.: B2971046
CAS No.: 866150-44-9
M. Wt: 323.79
InChI Key: KTWNXBMWQHXXHH-UHFFFAOYSA-N
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Description

Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiophene ring, a phenyl group, and a chloroacetyl moiety

Preparation Methods

The synthesis of Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-2-phenylacetyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then reacted with a thiophene derivative under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets. The chloroacetyl moiety can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The phenyl and thiophene rings contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate can be compared with similar compounds such as phenylacetone and other thiophene derivatives. Unlike phenylacetone, which is primarily used in the synthesis of amphetamines, this compound has a broader range of applications in medicinal chemistry and industrial processes. Its unique combination of functional groups makes it a versatile intermediate for various chemical reactions .

Properties

IUPAC Name

methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-9-8-21-13(15(19)20-2)12(9)17-14(18)11(16)10-6-4-3-5-7-10/h3-8,11H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWNXBMWQHXXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C(C2=CC=CC=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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